molecular formula C11H13N3O3 B1303884 2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide CAS No. 299897-90-8

2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide

Cat. No. B1303884
M. Wt: 235.24 g/mol
InChI Key: AAZGZPUPRNPHNJ-UHFFFAOYSA-N
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Description

2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide is a chemical compound that is related to various research areas, including the study of nicotinamide metabolites, ligand chemistry, and organic synthesis. Although the provided papers do not directly discuss this compound, they provide insights into related compounds and reactions that can help understand the chemistry of similar nitro-substituted benzamides and pyridine derivatives.

Synthesis Analysis

The synthesis of related compounds involves the use of aminopyridines and nitroolefins, as described in the Ce(iii)-catalyzed synthesis of pyridyl benzamides . This method is efficient and does not require external oxidants, with water serving as the source of the carbonyl oxygen atom in the amide formation. The synthesis of N-(2-benzamide)pyridine-2'-carboxamide, a ligand with potential similarities to 2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide, involves coordination chemistry and can result in various metal complexes .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, as seen in the co-crystal structure of a dipyridinium dication with 2,6-dinitrobenzoate . The structure of these compounds often features significant dihedral angles between different parts of the molecule, which can affect their reactivity and interaction with other molecules. The molecular structure can be elucidated using spectroscopic methods, such as 1H-NMR, as well as X-ray structural analysis .

Chemical Reactions Analysis

The chemical reactions involving nitro-substituted benzamides and pyridine derivatives can lead to various products depending on the reaction conditions. For example, the thermolysis of N-(1-pyridinio)-2-nitroanilides results in the formation of 1,2-bis[(Z)-(2′-nitrophenyl)-ONN-azoxy]benzenes rather than triaziridines . The reduction of substituted nitrosobenzenes by dihydropyridine derivatives can yield hydroxylamine or azoxybenzene, with the product distribution influenced by the stoichiometry of the reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide can be inferred from related studies. For instance, the micro-determination of nicotinamide and its metabolites using high-performance liquid chromatography indicates the importance of analytical techniques in characterizing such compounds . The thermal methods and variable-temperature magnetic susceptibilities used in the characterization of metal complexes of N-(2-benzamide)pyridine-2'-carboxamide provide insights into the thermal stability and magnetic properties of these compounds .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamide derivatives, owing to their simple structure and ability to self-assemble into one-dimensional nanometer-sized structures, are crucial in nanotechnology and polymer processing. Their self-assembly, stabilized by threefold H-bonding, highlights their potential in designing novel nanomaterials and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Photon-based Electronics

Ortho-nitrobenzylpyridines exhibit photochromic activity, making them valuable for photon-based electronics. Their structural and spectroscopic characteristics suggest potential in developing light-sensitive materials, underscoring the relevance of nitro-substituted compounds in advanced materials science (Naumov, 2006).

Anticorrosive Materials

Quinoline derivatives, including those with nitro substituents, are recognized for their effectiveness against metallic corrosion. Their high electron density and ability to form stable chelating complexes with metal surfaces through coordination bonding make them essential in the development of anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Drug Discovery

The pyrrolidine ring, often featured in compounds like 2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide, is a common scaffold in medicinal chemistry. It is valued for its stereochemistry and ability to explore pharmacophore space efficiently. Pyrrolidine-containing compounds are explored for various therapeutic applications, including anticancer, antimicrobial, and antiviral drugs, showcasing the versatility of this structural motif in drug discovery (Li Petri et al., 2021).

properties

IUPAC Name

2-nitro-5-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c12-11(15)9-7-8(13-5-1-2-6-13)3-4-10(9)14(16)17/h3-4,7H,1-2,5-6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZGZPUPRNPHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377482
Record name 2-nitro-5-(1-pyrrolidinyl)benzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide

CAS RN

299897-90-8
Record name 2-nitro-5-(1-pyrrolidinyl)benzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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